Rocuronium bromide
Overview
Description
Rocuronium bromide is an aminosteroid non-depolarizing neuromuscular blocker or muscle relaxant used in modern anesthesia to facilitate tracheal intubation by providing skeletal muscle relaxation. It is commonly required for surgery or mechanical ventilation . This compound is marketed under the trade names Zemuron and Esmeron .
Mechanism of Action
Rocuronium bromide is a non-depolarizing neuromuscular blocking agent widely used in modern anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation .
Target of Action
This compound primarily targets the nicotinic acetylcholine receptors at the neuromuscular junction . These receptors play a crucial role in muscle contraction, and by blocking them, this compound can induce muscle relaxation.
Mode of Action
This compound acts as a competitive antagonist for the nicotinic acetylcholine receptors . It competes with acetylcholine, a neurotransmitter responsible for transmitting signals from nerves to muscles, for binding sites on the receptors. By occupying these sites, this compound prevents acetylcholine from binding, thereby inhibiting the signal transmission and causing muscle relaxation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuromuscular transmission pathway . By blocking the nicotinic acetylcholine receptors, this compound disrupts this pathway, preventing the transmission of signals from nerves to muscles and leading to muscle relaxation .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The drug is known to have a rapid onset and intermediate duration of action .
Result of Action
The primary result of this compound’s action is skeletal muscle relaxation . This is achieved by blocking the transmission of signals from nerves to muscles, which inhibits muscle contraction and leads to relaxation . This makes this compound an effective agent for facilitating endotracheal intubation and providing muscle relaxation during surgery or mechanical ventilation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, a study found significant differences in rocuronium potency and duration of action among patients in different countries with different life habits, diet, and ambient conditions . Furthermore, conditions such as age, temperature, and the presence of certain diseases can also affect the drug’s pharmacokinetics .
Biochemical Analysis
Biochemical Properties
Rocuronium bromide acts by competing for cholinergic receptors at the motor end-plate . This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine and edrophonium .
Cellular Effects
This compound has been reported to suppress esophageal cancer by blocking the secretion of C–X–C motif chemokine ligand 12 from cancer-associated fibroblasts . It also has been associated with the risk of developing allergic reactions in some high-risk patients, such as those with asthma .
Molecular Mechanism
This compound is a competitive antagonist for the nicotinic acetylcholine receptors at the neuromuscular junction . It acts by dampening the receptor action causing muscle relaxation, instead of continual depolarisation which is the mechanism of action of the depolarizing neuromuscular junction blockers, like succinylcholine .
Temporal Effects in Laboratory Settings
This compound is not metabolized in the body and is pharmacologically active without producing any by-products, so a stable effect can be obtained with continuous administration . Large individual differences in the infusion rate are needed to maintain a proper state of muscle relaxation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . The low dose rocuronium infusion of 2.5 mg/kg/hour was insufficient to maintain loss of T1 in six out of seven pigs in group L. All pigs in group H receiving 5.0 mg/kg/hour experienced loss of T1 throughout rocuronium infusion .
Metabolic Pathways
This compound is reported to have two possible metabolic pathways: N-dealkylation and O-deacetylation, which are mainly taken up by the liver and excreted by bile in the form of .
Transport and Distribution
Studies of distribution, metabolism, and excretion in cats and dogs indicate that this compound is eliminated primarily by the liver .
Subcellular Localization
This compound competes with acetylcholine (ACh) molecules and binds to acetylcholine receptors on the post-synaptic membrane of the motor endplate . This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine and edrophonium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of high-purity rocuronium bromide involves a series of chemical reactions. One method includes mixing a low-boiling-point anti-solvent with this compound containing an organic solvent, followed by crystallization to obtain high-purity this compound . Another method involves the use of specific reaction conditions to ensure the total amount of impurities in the final product is not more than 0.05% .
Industrial Production Methods
Industrial production of this compound typically involves scalable processes that do not require column chromatography. These methods are designed to be simple, convenient, and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Rocuronium bromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and purification.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acids, bases, and oxidizing agents. For example, forced degradation studies have been conducted under acidic (2M HCl), basic (2M NaOH), oxidative (3% H2O2), thermal (135°C), and photolytic (254 nm) stress conditions .
Major Products Formed
The major products formed from these reactions include various degradation products, which are identified and quantified using techniques such as liquid chromatography and mass spectrometry .
Scientific Research Applications
Rocuronium bromide has a wide range of scientific research applications:
Chemistry: It is used in studies involving neuromuscular blocking agents and their interactions with other compounds.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Rocuronium bromide is often compared with other neuromuscular blocking agents such as vecuronium bromide and pancuronium bromide.
Vecuronium bromide: Rocuronium has a more rapid onset of action compared to vecuronium, making it suitable for rapid sequence induction.
Pancuronium bromide: Rocuronium is less potent than pancuronium but has a shorter duration of action, which can be advantageous in certain clinical settings.
Similar compounds include:
- Vecuronium bromide
- Pancuronium bromide
- Atracurium besylate
- Cisatracurium
This compound’s rapid onset and intermediate duration of action make it unique among these compounds .
Properties
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H53N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTJKRAYGYRUJK-FMCCZJBLSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023566 | |
Record name | Rocuronium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119302-91-9 | |
Record name | Rocuronium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119302-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rocuronium bromide [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119302919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rocuronium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrolidinium, 1-[(2β,3α,5α,16β,17β)-17-(acetyloxy)-3-hydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propenyl)-, bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROCURONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I65MW4OFHZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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